6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
88796-46-7 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-7-13-12-6-11(14-15(12)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VYIMEGRVPYLOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Transformation Mechanisms of 6 Nitro 2 Phenylpyrazolo 1,5 a Pyrimidine
Electrophilic Substitution Patterns in the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, exhibits distinct regioselectivity in electrophilic substitution reactions, which is heavily influenced by the reaction conditions.
Positional Selectivity of Nitration: A Case Study of 6-Nitration
The nitration of the parent pyrazolo[1,5-a]pyrimidine ring system is markedly dependent on the specific nitrating agent employed. nih.govresearchgate.netbhu.ac.inresearchgate.net This reagent-dependent orientation dictates the position of the incoming nitro group.
When the reaction is conducted using a mixture of nitric acid and sulfuric acid, electrophilic substitution occurs preferentially at the C-3 position of the pyrazole (B372694) moiety, yielding the 3-nitro derivative. nih.govresearchgate.netresearchgate.net In stark contrast, the use of nitric acid within an acetic anhydride (B1165640) medium directs the substitution to the C-6 position of the pyrimidine (B1678525) ring. nih.govresearchgate.netresearchgate.net This latter condition is the specific method used to synthesize 6-nitropyrazolo[1,5-a]pyrimidine, the parent structure of the title compound. nih.govresearchgate.net This demonstrates a clear case of kinetic versus thermodynamic control, where the choice of reagents overcomes the inherent electronic preferences of the ring system under different conditions.
Mechanistic Postulations for Regioselective Nitration
The observed regioselectivity is rooted in the mechanism of the electrophilic attack. Molecular orbital calculations have predicted that both the C-3 and C-6 positions are susceptible to electrophilic attack. nih.govresearchgate.net
In a strongly acidic medium, such as the nitric acid/sulfuric acid mixture, the pyrazolo[1,5-a]pyrimidine ring system is protonated. nih.govresearchgate.netresearchgate.net The predominant reacting species is this conjugate acid, which directs the incoming nitronium ion (NO₂⁺) to the C-3 position. nih.govresearchgate.net
However, the selective nitration at the C-6 position when using nitric acid in acetic anhydride is not considered a simple electrophilic displacement of a proton. nih.gov Instead, an addition-elimination sequence has been proposed to account for this specific outcome. nih.govresearchgate.netresearchgate.net This mechanism likely involves the free base of the pyrazolo[1,5-a]pyrimidine, where the pyrimidine ring undergoes a sequence of addition of the nitrating species followed by elimination to yield the stable, aromatic 6-nitro product. nih.gov
Reactions of the Nitro Group at Position C-6
Reduction Chemistry of the Nitro Group (e.g., to Amino Functionality)
The nitro group is a versatile precursor to an amino group, a common transformation in heterocyclic chemistry. In systems analogous to pyrazolo[1,5-a]pyrimidines, this reduction is well-documented. For instance, the reduction of 6-nitro nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidin-7-amines has been optimized to produce the corresponding nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidin-6,7-diamines in high yields. researchgate.net This demonstrates the feasibility of reducing a nitro group at the C-6 position of the broader azolo[1,5-a]pyrimidine family.
Furthermore, an interesting reaction has been observed where the reduction of a C-6 nitro group in 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines using various reducing agents occurs in concert with the aromatization of the dihydropyrimidine (B8664642) ring. researchgate.net While direct literature on the simple reduction of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine is sparse, these examples from closely related structures strongly suggest that the C-6 nitro group can be effectively reduced to the corresponding 6-amino functionality using standard reducing agents.
Nucleophilic Displacement of the Nitro Group
The displacement of a nitro group via nucleophilic aromatic substitution (SNAr) is a known reaction in electron-deficient aromatic systems. For the general pyrimidine ring, leaving groups at the C-2, C-4, and C-6 positions can be displaced by nucleophiles. bhu.ac.in However, within the fused pyrazolo[1,5-a]pyrimidine system, nucleophilic substitution reactions are most commonly reported at the C-5 and C-7 positions, typically involving the displacement of a halide leaving group. nih.govnih.gov The reactivity at these positions is enhanced, facilitating modifications with various nucleophiles such as amines and alkoxides. nih.gov
Direct, documented examples of nucleophilic displacement of the nitro group specifically at the C-6 position of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine are not prevalent in the reviewed literature. This suggests that while theoretically possible, this transformation may be less favorable compared to reactions at other positions on the pyrimidine ring of this specific heterocyclic scaffold.
Oxidative Stability and Degradation Pathways of 6-Nitroazolo[1,5-a]pyrimidines
The stability of the 6-nitroazolo[1,5-a]pyrimidine core is a critical aspect of its chemical profile. Research has refuted previous assertions that related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines could not be aromatized through oxidation. nih.govjournalagent.com Conditions have been established for the successful oxidation of these dihydro precursors to their fully aromatic counterparts. nih.gov
However, a specific degradation pathway has been identified during these oxidation reactions. nih.govjournalagent.com When the molecule bears an electron-donating substituent at the C-7 position, it is prone to decomposition during the oxidation process. nih.govjournalagent.com This phenomenon has been explained through a proposed mechanism of oxidative degradation, supported by experimental data, electrochemical studies, and quantum-chemical calculations. nih.gov The stability of pyrazolo[1,5-a]pyrimidine derivatives can also be compromised under strongly acidic conditions (e.g., pH 2), which can lead to chemical decomposition, likely initiated by acid-base interactions with the electron-rich nitrogen atoms of the fused rings. researchgate.net
Reactivity of the Phenyl Substituent at Position C-2
The reactivity of the phenyl group attached to the C-2 position of the 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine core is influenced by the electronic nature of the heterocyclic system. The pyrazolo[1,5-a]pyrimidine ring system is generally considered to be electron-rich, which would suggest an activating effect on the attached phenyl ring towards electrophilic substitution. youtube.com However, the presence of a strongly electron-withdrawing nitro group at the C-6 position significantly modulates the electronic properties of the entire molecule.
While direct experimental studies on the electrophilic substitution of the C-2 phenyl ring in 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine are not extensively documented in the reviewed literature, some inferences can be drawn. The pyrazolo[1,5-a]pyrimidine nucleus itself can direct electrophilic attack to specific positions on the heterocyclic core, with nitration of the unsubstituted parent ring system showing reagent-dependent regioselectivity, yielding either the 3-nitro or 6-nitro derivative. st-andrews.ac.uknumberanalytics.com This indicates a complex electronic landscape within the fused rings.
In the case of 2-phenyl-substituted pyrazolo[1,5-a]pyrimidines, palladium-catalyzed C-H activation has been utilized to introduce aryl groups at the C-3 position, demonstrating the reactivity of the pyrazole part of the ring system. nih.gov This, however, does not directly inform on the reactivity of the C-2 phenyl group itself.
It is important to note that nitration reactions on related 7-arylpyrazolo[1,5-a]pyrimidines have been shown to occur selectively at the C-3 position of the heterocyclic core, with no nitration observed on the 7-aryl substituent, even under conditions that readily form the nitronium ion. nih.gov This suggests that the pyrazolo[1,5-a]pyrimidine ring is significantly more reactive towards electrophiles than an attached phenyl ring, especially when the heterocyclic system is further activated by other substituents.
General Ring System Stability and Aromatization Processes
The stability of the pyrazolo[1,5-a]pyrimidine ring system is a critical factor in its synthetic utility and biological applications. The fused aromatic system generally confers considerable stability.
Studies on pyrazolo[1,5-a]pyrimidine-based fluorophores have indicated that the ring system exhibits good photostability. researchgate.net However, the stability can be influenced by pH. Under strongly acidic conditions (pH 2), some pyrazolo[1,5-a]pyrimidine derivatives have shown decomposition, which is attributed to the high electron density on the fused pyrazole ring leading to acid-base interactions that can initiate chemical degradation. researchgate.net The stability under basic conditions (pH 12) appeared to be higher for the studied fluorophores. researchgate.net
The thermal stability of the pyrazolo[1,5-a]pyrimidine core has been demonstrated in the context of energetic materials. For instance, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine exhibits a high decomposition temperature of 325 °C, indicating the thermal robustness of the fused ring system even with multiple nitro and amino substituents. wikipedia.org
A key transformation related to the stability of this ring system is the aromatization of its dihydro derivatives. Research has shown that 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be successfully oxidized to their corresponding aromatic forms, refuting earlier claims that such aromatization was not possible while retaining the nitro group. nih.govmdpi.comdntb.gov.ua A study on the oxidation of various 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, including a 7-phenyl substituted analog, demonstrated that aromatization can be achieved using oxidizing agents like iodine or (diacetoxyiodo)benzene (B116549) in solvents such as DMSO or chloroform. researchgate.netmdpi.com
The success of this aromatization is dependent on the nature of the substituent at the C-7 position. While derivatives with aryl groups at C-7, such as 5-methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine, can be aromatized to the corresponding 6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine, compounds bearing electron-donating substituents at this position may undergo decomposition during oxidation. nih.govresearchgate.netmdpi.comdntb.gov.ua The proposed mechanism for this decomposition involves the formation of a radical cation, highlighting the delicate electronic balance required for successful aromatization. researchgate.netmdpi.com
Table 1: Aromatization of a 4,7-dihydro-6-nitropyrazolo[1,5-a]pyrimidine derivative
| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
| 3-Etoxycarbonyl-5-methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ | Chloroform | 3-Etoxycarbonyl-5-methyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | 65 | mdpi.com |
This evidence underscores that while the 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine ring system possesses a notable degree of stability, its reactivity and transformation pathways are finely tuned by the electronic environment created by its substituents.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine.
Density Functional Theory (DFT) Applicationsresearchgate.net
DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G**, are commonly used to model the electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netresearchgate.net These calculations provide valuable insights into the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. researchgate.net For pyrazolo[1,5-a]pyrimidine systems, the HOMO is typically distributed over the electron-rich pyrazole (B372694) moiety, while the LUMO is often located on the electron-deficient pyrimidine (B1678525) ring. The introduction of a strong electron-withdrawing nitro group at the 6-position is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards nucleophilic attack. The phenyl group at the 2-position can also influence the electronic distribution through resonance effects.
While specific calculated values for 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine are not available, related studies on similar heterocyclic compounds provide a basis for estimation.
Table 1: Representative Theoretical Energy Values for Related Pyrimidine Derivatives
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyrimidine-(thiophen)n | B3LYP/6-31G(d,p) | Varies with n | Varies with n | Varies with n |
| Substituted Acridines | DFT/B3LYP/6-31G(d) | Varies | Varies | Varies |
Note: This table presents data for related systems to illustrate the typical energy ranges and is not specific to 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine, the nitro group will create a region of strong negative electrostatic potential (red/yellow) around its oxygen atoms, making them susceptible to electrophilic interactions. Conversely, the carbon atom attached to the nitro group and other regions of the pyrimidine ring will exhibit a positive electrostatic potential (blue), indicating susceptibility to nucleophilic attack. The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core also influence the MEP, with their lone pairs representing regions of negative potential. rsc.org
Elucidation of Reaction Pathways and Transition States
Computational methods are instrumental in understanding reaction mechanisms, such as the regioselectivity of nitration. The nitration of the parent pyrazolo[1,5-a]pyrimidine can lead to substitution at different positions. Theoretical calculations can model the transition states for nitration at various sites, helping to explain why the 6-position is a favorable site for nitration under certain conditions. The presence of the phenyl group at the 2-position will influence the electron density distribution across the heterocyclic system, thereby affecting the regioselectivity of the nitration reaction.
Conformational Analysis and Geometrical Parameters
The three-dimensional structure of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT calculations. A key conformational feature is the dihedral angle between the phenyl ring and the pyrazolo[1,5-a]pyrimidine ring system. This angle determines the extent of π-conjugation between the two rings, which in turn affects the electronic and spectroscopic properties of the molecule. X-ray diffraction studies on related pyrazolo[1,5-a]pyrimidines have provided experimental data on their solid-state conformations. researchgate.net
Table 2: Representative Calculated Geometrical Parameters for a Pyrazolo[1,5-a]pyrimidine Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |
|---|---|---|
| Bond Length | C-N | ~1.3-1.4 Å |
| Bond Length | C-C (aromatic) | ~1.4 Å |
| Bond Angle | C-N-C | ~115-120° |
Note: This table provides generalized values for a pyrazolo[1,5-a]pyrimidine system and is not specific to the 6-nitro derivative.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)nih.gov
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are valuable for confirming the structure of synthesized compounds. The calculated chemical shifts for 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine would be influenced by the electron-withdrawing nitro group, which would cause a downfield shift (higher ppm) for nearby protons and carbons. The phenyl group's protons and carbons would also have characteristic shifts. Comparison with experimental NMR data, when available, allows for the validation of the computational model. nih.gov There's a known correlation where δC ≈ 20⋅δH, though this is a general trend. stackexchange.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine |
Molecular Modeling for Intermolecular Interactions
Computational and theoretical investigations are pivotal in elucidating the mechanisms through which compounds like 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine interact with biological targets. Molecular modeling techniques provide a lens to visualize and analyze these interactions at an atomic level, offering insights that are crucial for drug discovery and design. These in silico methods allow for the prediction of how a ligand, such as a pyrazolo[1,5-a]pyrimidine derivative, might bind to a protein, the energetics of this binding, and the key structural features that govern its biological activity. The pyrazolo[1,5-a]pyrimidine scaffold is a subject of significant interest in medicinal chemistry, and computational studies are frequently employed to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective derivatives. nih.govmdpi.com
The analysis of ligand-target interactions for the pyrazolo[1,5-a]pyrimidine class of compounds relies on a variety of established and emerging theoretical frameworks. These computational strategies provide corroborative evidence for the biological actions of synthesized compounds. mdpi.com
Molecular Docking: This is the most extensively used technique to predict the preferred orientation and conformation of a ligand when bound to a target protein's active site. mdpi.comnih.gov For pyrazolo[1,5-a]pyrimidine derivatives, docking simulations have been instrumental in exploring binding modes within various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). mdpi.comnih.gov The process involves using a scoring function to estimate the binding affinity for different poses, helping to identify the most plausible interaction model. researchgate.net Virtual screening using docking simulations is also employed to assess newly designed derivatives against protein targets like cyclooxygenases (COX-1 and COX-2). researchgate.netconsensus.app
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are quantum mechanical methods used to investigate the electronic structure of molecules. rsc.org These calculations help in understanding how the distribution of electrons within the pyrazolo[1,5-a]pyrimidine scaffold influences its reactivity and interaction capabilities. rsc.orgrsc.org For instance, DFT can elucidate how substituents affect the electronic properties and, consequently, the interaction dynamics of the molecule within a biological system. nih.gov
Reverse Virtual Screening: This computational approach is utilized to identify potential unknown biological targets of an active compound. Instead of docking a library of compounds into a single target, the active compound is docked against a wide array of protein structures. researchgate.net This strategy helps in proposing a mechanism of action by identifying proteins with which the compound is predicted to interact favorably. researchgate.net
Machine Learning: More recently, machine learning models have been applied to accurately predict the binding modes of kinase inhibitors, offering a powerful tool to complement traditional computational methods. nih.gov
These theoretical frameworks collectively provide a robust platform for analyzing and predicting the intermolecular interactions that underpin the biological effects of pyrazolo[1,5-a]pyrimidine derivatives.
The prediction of binding modes and the energetic assessment of these interactions are critical outcomes of molecular modeling studies, providing detailed insights into the stability and specificity of the ligand-target complex. For the pyrazolo[1,5-a]pyrimidine scaffold, these studies have identified key structural features and interactions that are crucial for biological activity.
Molecular docking simulations consistently reveal that the pyrazolo[1,5-a]pyrimidine nucleus is essential for forming hinge interactions with kinase targets. nih.gov For example, in studies involving CDK2 and TRKA inhibitors, the scaffold facilitates crucial hydrogen bonding with backbone residues in the hinge region of the kinases, such as Leu83 of CDK2 and Met592 of TRKA. nih.gov
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence the binding affinity and selectivity through additional interactions. nih.gov These can include:
Hydrogen Bonds: Beyond the core interactions, substituents often form additional hydrogen bonds with side-chain residues. For instance, a carboxamide group can enhance activity through hydrogen bonding. nih.gov
Hydrophobic and Arene-Cation Interactions: Phenyl or other aryl groups, such as the one at the C2-position in 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine, contribute to binding through hydrophobic interactions and π-π stacking or arene-cation interactions with residues in the active site. nih.govresearchgate.netnih.gov
Energetic Assessment: The stability of the predicted binding poses is quantified by calculating binding energies. For example, the docking of N-phenyl-5-(2,5-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative with DNA gyrase showed a binding energy of -22.76 kcal/mol, stabilized by hydrogen bonds and arene-cation interactions. researchgate.net
The tables below summarize findings from computational studies on various pyrazolo[1,5-a]pyrimidine derivatives, illustrating the common targets, methods, and key predicted interactions.
Table 1: Predicted Intermolecular Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | CDK2 / TRKA | Hydrogen bonding between the pyrazolopyrimidine scaffold and hinge region residues (Leu83 of CDK2, Met592 of TRKA). | nih.gov |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | The pyrazolo[1,5-a]pyrimidine ring forms a hinge interaction with Met592. Fluorine incorporation enhances interactions with Asn655. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | S. aureus DNA gyrase | Side-chain hydrogen bond between the amino group and Asp512; arene-cation interaction between the pyrazole ring and His1061. | researchgate.net |
Table 2: Energetic Assessment of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-phenyl-5-(2,5-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide | S. aureus DNA gyrase | -22.76 | researchgate.net |
| A pyrazole derivative (16i) linked to further studies | An unnamed target | -28.03 | researchgate.net |
These computational findings underscore the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and demonstrate how theoretical studies can effectively guide the rational design of new, potent, and selective inhibitors for various therapeutic targets. mdpi.com While specific molecular modeling data for 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine is not detailed in the available literature, the principles and key interactions identified for analogous structures provide a strong foundation for predicting its behavior at a molecular level.
Advanced Applications in Materials Science and Technology
Photophysical Properties and Optoelectronic Functionality
The photophysical behavior of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is a cornerstone of their application in materials science. nih.gov These properties are intrinsically linked to the nature and position of substituents on the fused heterocyclic core. nih.gov The presence of the electron-withdrawing nitro group and the aromatic phenyl group on the 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine backbone gives rise to distinct optoelectronic characteristics.
Role as Organic Fluorophores and Luminescent Materials
Pyrazolo[1,5-a]pyrimidines are recognized as a significant class of organic fluorophores. nih.gov Their rigid, planar structure contributes to high fluorescence quantum yields in both solution and the solid state. nih.gov The core structure's inherent π-electron system facilitates electronic transitions that result in the emission of light.
The luminescent properties of these compounds are highly tunable. Theoretical and experimental studies have shown that the introduction of electron-donating groups at position 7 can enhance both absorption and emission intensities. rsc.org Conversely, the presence of an electron-withdrawing group (EWG), such as the nitro group in 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine , generally leads to lower fluorescence quantum yields compared to their counterparts with electron-donating groups. rsc.orgresearchgate.net This is attributed to the increased intramolecular charge transfer (ICT) character, which can sometimes favor non-radiative decay pathways. Despite a potential decrease in quantum yield, the significant shift in emission wavelength caused by strong EWGs can be advantageous for specific applications requiring emission in different parts of the spectrum.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Semiconductor Devices
The tunable fluorescence and semiconducting properties of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and other semiconductor devices. researchgate.net The ability to function as emitters, hosts, or charge-transporting materials is a key area of research. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the nitro substituent in 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine , suggests potential utility as an electron-transporting or emissive material in OLEDs.
While specific device data for 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine is not extensively reported, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for these applications. For instance, derivatives with good solid-state emission intensities have been identified as potential emitters. rsc.org The performance of these materials in OLEDs is highly dependent on the molecular design, which influences factors like charge injection, transport, and recombination efficiency.
| Property | General Value/Observation for Pyrazolo[1,5-a]pyrimidine Derivatives | Reference |
| Molar Absorptivity (ε) | 3,320–20,593 M⁻¹cm⁻¹ | rsc.org |
| Fluorescence Quantum Yield (ΦF) | 0.01–0.97 | rsc.org |
| Solid-State Emulsion Quantum Yield (QYSS) | 0.18–0.63 for derivatives with simple aryl groups | rsc.org |
This table presents a range of observed values for the broader class of pyrazolo[1,5-a]pyrimidine fluorophores, illustrating their tunable nature.
Tunable Emission Properties
A key feature of pyrazolo[1,5-a]pyrimidines is the ability to tune their emission properties through synthetic modification. nih.gov The emission wavelength and intensity are sensitive to the electronic nature of the substituents. The introduction of a nitro group, a strong electron-withdrawing substituent, is expected to cause a bathochromic (red) shift in the emission spectrum of 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine compared to the unsubstituted parent compound. This tunability allows for the rational design of materials with specific colors of emission for applications in displays and lighting.
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and understanding the optical properties of this class of compounds. rsc.orgresearchgate.net These calculations help to elucidate the nature of the electronic transitions, such as intramolecular charge transfer (ICT), which are responsible for the observed photophysical behavior. researchgate.net
Chemical Sensor Development and Sensing Mechanisms
The sensitivity of the fluorescence of pyrazolo[1,5-a]pyrimidines to their chemical environment has led to their exploration as chemical sensors. fao.org Derivatives have been designed to detect various analytes, including ions and neutral molecules. The mechanism of sensing often relies on the interaction of the analyte with the fluorophore, which perturbs the intramolecular charge transfer (ICT) process, leading to a change in the fluorescence signal (either quenching or enhancement) or a colorimetric shift.
Specifically, pyrazolo[1,5-a]pyrimidinium salts have been developed as effective chemosensors for cyanide anions. fao.orgbohrium.com The sensing mechanism involves the nucleophilic addition of the cyanide ion to the pyrimidinium ring, which disrupts the ICT pathway and results in a noticeable change in the absorption and emission spectra. fao.org While research has not specifically detailed 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine as a chemical sensor, its electron-deficient pyrimidine ring, enhanced by the nitro group, suggests it could be a promising platform for the development of sensors for electron-rich analytes.
Supramolecular Assemblies and Crystal Engineering for Tailored Functionality
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form ordered crystalline structures makes them excellent candidates for crystal engineering. nih.govencyclopedia.pub The arrangement of molecules in the solid state is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can be programmed through the strategic placement of functional groups on the molecular scaffold.
The study of the crystal structure of pyrazolo[1,5-a]pyrimidine derivatives reveals how peripheral substituents influence the supramolecular aggregation. researchgate.net For instance, even in nitro-substituted derivatives, other functional groups can dominate the hydrogen-bonding patterns. The ability to control the solid-state packing is crucial for tuning the material's bulk properties, such as its optical and electronic characteristics, which is of great importance for applications in organic electronics. nih.gov
Emerging Applications in Advanced Organic Materials
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold continues to open doors to new and emerging applications in advanced organic materials. nih.gov Beyond the applications already discussed, these compounds are being investigated in areas such as:
Nonlinear Optics: The significant intramolecular charge transfer in donor-acceptor substituted pyrazolo[1,5-a]pyrimidines suggests potential for second-order nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
Liquid Crystals: Functionalization of the pyrazolo[1,5-a]pyrimidine core with long alkyl chains can induce liquid crystalline behavior, leading to materials that combine the properties of fluids and crystalline solids, with applications in display technologies. researchgate.net
The ongoing research into the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, including nitro-substituted derivatives like 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine , promises to further expand their role in the development of next-generation organic materials with tailored functionalities. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or nitromalonaldehyde. Key steps include refluxing in polar solvents (e.g., ethanol or pyridine) and purification via recrystallization (hexane or ethanol). Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst use (e.g., acetic acid for cyclization). NMR (¹H/¹³C) and HRMS are critical for verifying purity and structure .
Q. How are spectral data (NMR, HRMS) interpreted to confirm the structure of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm for phenyl and pyrimidine rings) and nitro group deshielding effects.
- ¹³C NMR : Peaks at ~150–160 ppm indicate nitrophenyl carbons; pyrimidine carbons appear at ~95–110 ppm.
- HRMS : Calculate exact mass for [M+H]⁺ (e.g., C₁₂H₈N₄O₂: 264.0645). Discrepancies >3 ppm suggest impurities .
Q. What safety protocols are recommended for handling nitro-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Nitro groups may decompose exothermically; store in inert atmospheres. Waste should be treated with reducing agents (e.g., Fe/NH₄Cl) to neutralize nitro compounds before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in the functionalization of position 7 of pyrazolo[1,5-a]pyrimidines be addressed?
- Methodological Answer : Use directing groups (e.g., formyl or ester) to control electrophilic substitution. For example, silylformamidine intermediates enable selective C7-amination. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., methyl(trimethylsilyl)amine for nucleophilic attacks) .
Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare nitro vs. amino substituents at position 6. Nitro groups enhance electron-withdrawing effects, altering binding to targets like kinases.
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, 6-nitro derivatives may show false positives in fluorescence-based assays due to quenching .
Q. How can computational methods predict the reactivity of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group at C6 reduces electron density at C3, making it less reactive in Suzuki-Miyaura couplings.
- Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., XPhos for sterically hindered substrates) .
Q. What analytical techniques differentiate polymorphic forms of 6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer :
- PXRD : Compare diffraction patterns to reference databases.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures; polymorphs exhibit distinct thermal profiles.
- Solid-State NMR : Resolve crystallographic inequivalence in ¹³C spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
